molecular formula C9H9NO2 B1294322 5-Methoxy-2-methylbenzoxazole CAS No. 5676-57-3

5-Methoxy-2-methylbenzoxazole

Cat. No. B1294322
CAS RN: 5676-57-3
M. Wt: 163.17 g/mol
InChI Key: WCXSVOWHNXWHRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methoxy-substituted compounds is a common theme in the provided papers. For instance, paper describes the synthesis of a compound with a methoxy group as part of an antiproliferative agent targeting tubulin. Similarly, paper discusses the synthesis of benzimidazole derivatives with a methoxy group, which showed potential as antileukemic agents. These methods could potentially be adapted for the synthesis of 5-Methoxy-2-methylbenzoxazole by applying similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of methoxy-substituted compounds is crucial for their biological activity and physical properties. Paper provides an in-depth analysis of a methoxy-substituted compound's structure using X-ray diffraction and theoretical calculations. This kind of analysis is essential for understanding the molecular conformation and electronic distribution, which are key factors in the reactivity and interaction of 5-Methoxy-2-methylbenzoxazole with other molecules.

Chemical Reactions Analysis

Methoxy groups can influence the reactivity of compounds in chemical reactions. Paper explores the photochromic behavior of thiazole derivatives with methoxy groups, which undergo ring-closing reactions followed by elimination and substitution reactions. This indicates that the methoxy group can play a significant role in the chemical reactivity of aromatic compounds, which would be relevant for the reactivity of 5-Methoxy-2-methylbenzoxazole.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-substituted compounds are discussed in several papers. For example, paper investigates the spectroscopic properties and antioxidant activity of a triazole derivative with a methoxy group. Paper examines the optical properties of oxadiazole derivatives with methoxy groups, showing how substituents affect absorption and emission spectra. These studies suggest that the methoxy group can significantly impact the optical and antioxidant properties of the compounds, which would be relevant for understanding the properties of 5-Methoxy-2-methylbenzoxazole.

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

5-methoxy-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXSVOWHNXWHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205315
Record name 5-Methoxy-2-methylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-methylbenzoxazole

CAS RN

5676-57-3
Record name 5-Methoxy-2-methylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5676-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-methylbenzoxazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-2-methylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-2-methylbenzoxazole
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Synthesis routes and methods

Procedure details

A solution of 2-amino-4-methoxyphenol 17 (8 g, 57.4 mmol) in trimethyl orthoacetate 18 (50 mL) was heated to reflux and allowed to stir for 24 h. The reaction was allowed to cool and the excess 18 was evaporated (in vacuo). The residue was dissolved in ethyl acetate and washed with water. The organic layer was dried over MgSO4 and treated with activated carbon Norit A. The resulting solution was filtered through Celite 521 and evaporated to yield an oil. The oil was chromatographed on silica gel (20% ethyl acetate/hexanes) to yield compound 19 as a light yellow solid. Synthesis of 2-methyl-5-oxiran-2-ylmethoxybenzoxazole (67):
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Fujita - The Journal of Organic Chemistry, 1983 - ACS Publications
… Methylation of 6-tert-butyl-5-hydroxy-2-methylbenzoxazole (6b)8 with methyl iodide/sodium methoxide gave 6-tert-butyl5-methoxy-2-methylbenzoxazole (7c) in 88% yield. A mixture of …
Number of citations: 20 pubs.acs.org
JJ Lee, J Kim, YM Jun, BM Lee, BH Kim - Tetrahedron, 2009 - Elsevier
One-pot reduction-triggered heterocyclizations from 2-nitrophenols to benzoxazoles and from 1-aryl-2-nitroethanones to oxazoles were investigated. In the presence of indium/AcOH in …
Number of citations: 69 www.sciencedirect.com
D Drochner - 2015 - search.proquest.com
… The 5-methoxy-2-methylbenzoxazole was synthesized from an aminophenol by an orthoester condensation as in Scheme 3.11. Compound 30 was nitrated, resulting in a 3:2 mixture of …
Number of citations: 3 search.proquest.com
SR Shin - 1991 - Texas Tech University
Number of citations: 3

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